molecular formula C9H4Br2F3NO4 B12841813 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide

3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide

Cat. No.: B12841813
M. Wt: 406.93 g/mol
InChI Key: NOXSEZAATCJLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide is a specialized chemical compound with the molecular formula C9H4Br2F3NO4 and a molecular weight of 406.94 . This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenacyl bromide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide typically involves multi-step organic reactions. The starting materials often include brominated and nitro-substituted aromatic compounds. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenacyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with molecular targets through covalent bonding. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules .

Properties

Molecular Formula

C9H4Br2F3NO4

Molecular Weight

406.93 g/mol

IUPAC Name

2-bromo-1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H4Br2F3NO4/c10-3-7(16)4-1-5(11)8(19-9(12,13)14)6(2-4)15(17)18/h1-2H,3H2

InChI Key

NOXSEZAATCJLFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.